

An In-Depth Technical Guide to 1-Iodo-2,2-difluoroethylene

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1,1-Difluoro-2-iodoethene

Cat. No.: B12062030

[Get Quote](#)

PART 1: EXECUTIVE SUMMARY

1-Iodo-2,2-difluoroethylene (CAS: 2925-16-8) is a specialized organofluorine building block used primarily to introduce the gem-difluorovinyl motif (

) into complex organic molecules. This structural unit serves as a critical bioisostere for the carbonyl group (

) in medicinal chemistry, offering similar steric and electronic profiles while blocking metabolic degradation pathways (e.g., hydrolytic cleavage).

This guide provides a rigorous technical analysis of the molecule's nomenclature, synthesis, and application in drug discovery, designed for researchers requiring high-fidelity protocols and mechanistic insight.

PART 2: NOMENCLATURE & IDENTITY

The nomenclature for this molecule can be ambiguous due to differing priority rules in various chemical databases. A precise understanding is required to avoid purchasing or synthesizing the wrong isomer.

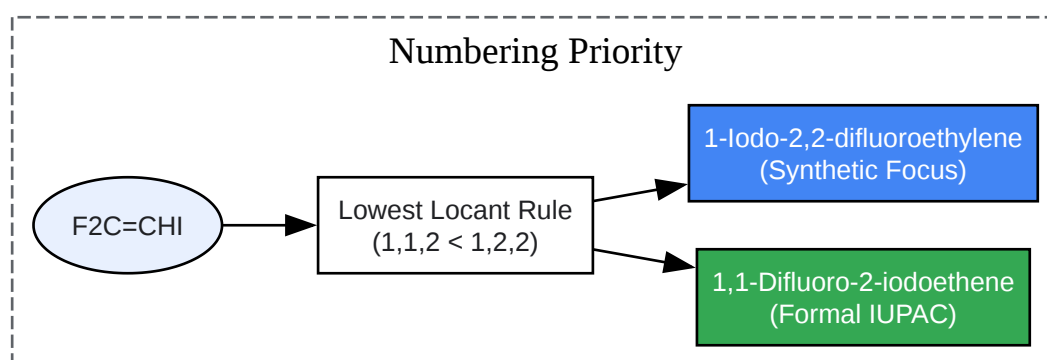
Core Identifiers

Attribute	Detail
IUPAC Name	1,1-Difluoro-2-iodoethene
Common Synonyms	1-Iodo-2,2-difluoroethylene; 2,2-Difluorovinyl iodide; gem-Difluoroiodovinyl monomer
CAS Registry Number	2925-16-8
Molecular Formula	
SMILES	FC(F)=CI
InChI Key	WSCRLFDSLFDIS-UHFFFAOYSA-N

Nomenclature Logic & Isomerism

The confusion often arises between the numbering of the fluorine vs. the iodine substituents.

- IUPAC Rule: The principal functional group (halogens are treated as prefixes) and double bond determine numbering. In this case, locants are assigned to give the lowest set of numbers. "1,1-difluoro-2-iodo" is preferred over "2,2-difluoro-1-iodo" because 1,1,2 is lower than 1,2,2.
- Research Usage: In synthetic literature, it is frequently called 1-iodo-2,2-difluoroethylene to emphasize the reactive C-I bond at position 1, which is the site of metal insertion or cross-coupling.



[Click to download full resolution via product page](#)

PART 3: TECHNICAL SPECIFICATIONS & PROPERTIES

Caution: This compound is a volatile liquid.[1] Physical property data in commercial catalogs is often conflated with its isomers or saturated analogs.

Property	Value / Description	Note
Molecular Weight	189.93 g/mol	
Physical State	Volatile Liquid	Colorless to faint pink (iodine liberation).
Boiling Point	~30–40 °C (Est.)	Reference: Analog boils at 30°C. Handle as a volatile.[1]
Density	> 2.0 g/mL	High density due to iodine content.[2]
Solubility	Soluble in THF, Et ₂ O, DCM	Reacts with nucleophilic solvents.
Stability	Light & Heat Sensitive	Store cold (< -20°C) and dark to prevent liberation.

PART 4: SYNTHESIS PROTOCOL

The most reliable, high-yield method for generating 1-iodo-2,2-difluoroethylene in a research setting utilizes 1,1,1-trifluoro-2-iodoethane as a precursor. This "elimination-lithiation-iodination" sequence avoids the use of ozone-depleting substances like dibromodifluoroethylene.

Reaction Mechanism

- Elimination: Base-mediated dehydrofluorination of the saturated precursor.

- Lithiation: Metal-halogen exchange or direct deprotonation (depending on conditions) to generate the transient 2,2-difluorovinyl lithium species.
- Iodination: Trapping the vinylic anion with elemental iodine.

Step-by-Step Protocol

Reagents:

- Starting Material: 1,1,1-Trifluoro-2-iodoethane ([1,1,1-Trifluoro-2-iodoethane](#))^[3]
- Base: Lithium Diisopropylamide (LDA), 2.0 - 2.2 equivalents
- Electrophile: Iodine ([Iodine](#)), 1.0 - 1.1 equivalents
- Solvent: Anhydrous THF

Procedure:

- Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Cool to -95°C (liquid nitrogen/ethanol bath). Critical: Temperature control is vital to stabilize the difluorovinyl lithium intermediate.
- Base Addition: Add LDA (freshly prepared or commercial solution) to the THF.
- Substrate Addition: Add [1,1,1-Trifluoro-2-iodoethane](#) dropwise over 15 minutes. The solution may darken slightly. Stir for 30 minutes at -95°C.
 - Mechanistic Note: The first equivalent of LDA effects dehydrofluorination to form 1,1-difluoro-2-iodoethylene in situ, which is immediately lithiated by the second equivalent (via I/Li exchange or deprotonation/elimination cascade) to form [1,1-difluoro-2-lithio-2-iodoethane](#).

(or

species depending on exact path, but effectively generating the nucleophilic vinyl anion).

- Quench: Dissolve

in THF and add dropwise to the cold mixture.

- Workup: Allow to warm to 0°C. Quench with saturated

(to reduce excess iodine) and

. Extract with cold pentane or ether.

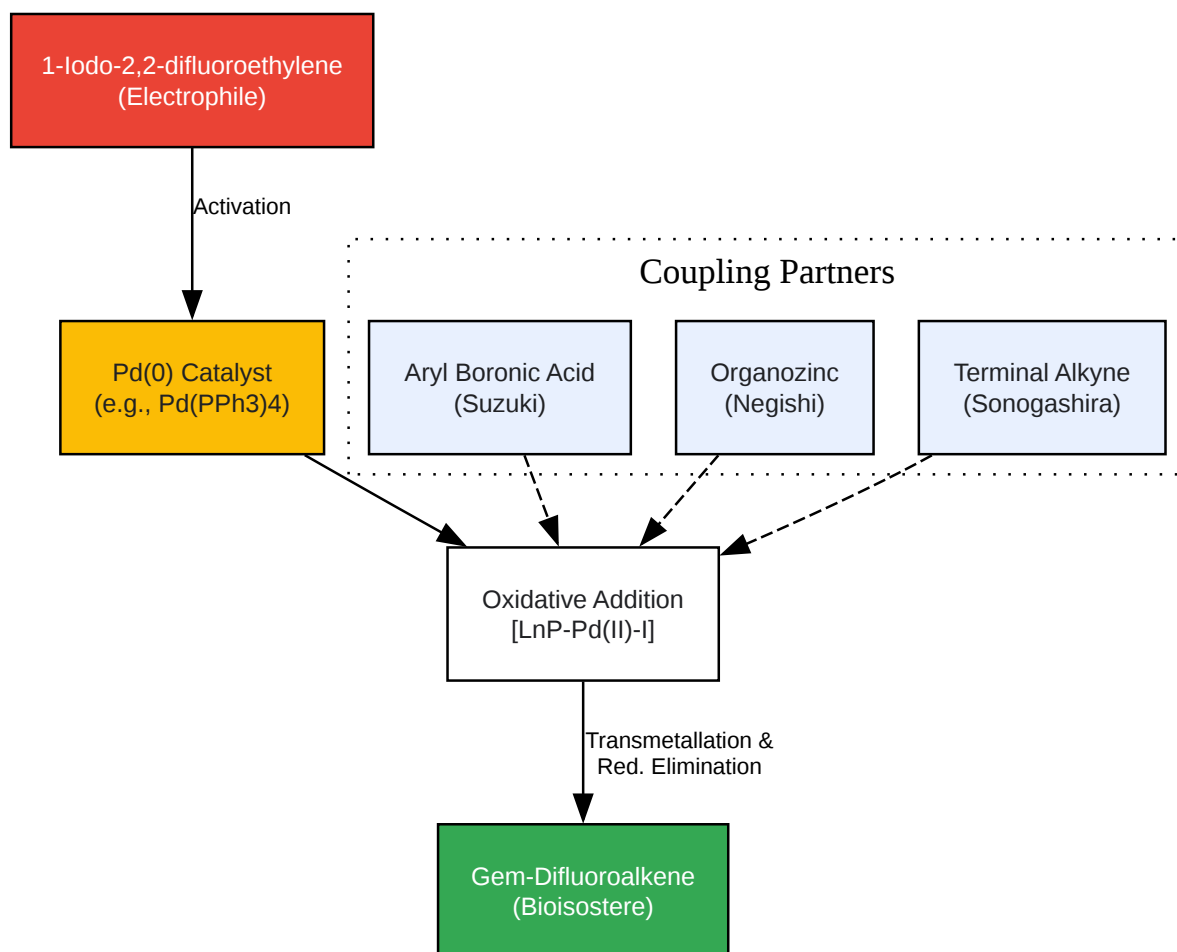
- Purification: Careful fractional distillation. Warning: Product is volatile.[1] Do not use high vacuum.

PART 5: REACTIVITY & APPLICATIONS (The "Why")

The primary value of 1-iodo-2,2-difluoroethylene lies in its ability to transfer the group via transition metal catalysis.

Palladium-Catalyzed Cross-Coupling

The iodine atom is a "soft" handle, excellent for oxidative addition to Pd(0). This allows the molecule to serve as the electrophile in Suzuki-Miyaura, Sonogashira, and Negishi couplings.



[Click to download full resolution via product page](#)

Medicinal Utility

- Carbonyl Bioisostere: The group mimics the polarity and geometry of a ketone () but is chemically inert to nucleophiles and proteases.
- Metabolic Blocking: Placing fluorine at metabolic "hotspots" (oxidative sites) extends the half-life of drug candidates.

PART 6: SELF-VALIDATING SYSTEM (QC)

To ensure the synthesis or purchase is valid, use this NMR signature analysis.

19F NMR Interpretation (ref)

- Expected Pattern: Two doublets (or a complex multiplet if higher order effects dominate) in the range of -80 to -90 ppm.
- Coupling:
 - : Geminal F-F coupling (typically 30-50 Hz).
 - : Vicinal F-H coupling.
- Validation Check: If you see a signal at -75 ppm (doublet), it is likely unreacted starting material (). If you see signals > -60 ppm, check for impurities.

1H NMR Interpretation

- Signal: A distinctive multiplet (dd or ddd) centered around 5.0 - 5.5 ppm.
- Logic: The proton is vinylic but shielded by the electron-rich iodine and deshielded by the fluorines. The coupling pattern confirms the presence of two non-equivalent fluorines (cis and trans to H).

PART 7: REFERENCES

- Synthesis of 1,1-Difluoroallenes via 2,2-difluoro-1-iodovinyl lithium Source: Ichikawa, J. et al. Organic Syntheses 2017, 94, 352-366. URL:[[Link](#)] Relevance: Defines the generation of the lithiated precursor from trifluoroiodoethane.
- Palladium-Catalyzed Cross-Coupling of 2,2-Difluoro-1-iodoethenyl Tosylate Source: Kim, H. et al. Beilstein Journal of Organic Chemistry 2013, 9, 2457–2462. URL:[[Link](#)] Relevance: Demonstrates the cross-coupling utility of the difluoro-iodo motif.
- PubChem Compound Summary: **1,1-Difluoro-2-iodoethene** Source: National Center for Biotechnology Information (2025). URL:[[Link](#)] Relevance:[[3](#)][[4](#)] Verification of CAS, synonyms, and identifiers.[[1](#)]

- Iodotrifluoroethylene Properties (Comparative Benchmark) Source: Matrix Scientific / Wikipedia Data. URL:[[Link](#)] Relevance: Provides physical property benchmarks (BP 30°C) for the closely related perfluorinated analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Iodotrifluoroethylene - Wikipedia [en.wikipedia.org]
- 2. 359-37-5 Cas No. | Iodotrifluoroethylene | Matrix Scientific [matrixscientific.com]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. BJOC - 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Iodo-2,2-difluoroethylene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12062030/docs#an-in-depth-technical-guide-to-1-iodo-2-2-difluoroethylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)